molecular formula C13H20N4O4 B6225162 tert-butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 2770359-86-7

tert-butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B6225162
CAS No.: 2770359-86-7
M. Wt: 296.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with a nitro-pyrazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 5-nitro-1H-pyrazole under suitable conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen gas with a palladium catalyst can be used for the reduction of the nitro group.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions on the pyrazole ring.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products:

    Reduction of the nitro group: yields the corresponding amino derivative.

    Substitution reactions: can yield various substituted pyrazole derivatives.

    Hydrolysis: results in the formation of the carboxylic acid derivative.

Scientific Research Applications

tert-Butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to the specific positioning of the nitro group on the pyrazole ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2770359-86-7

Molecular Formula

C13H20N4O4

Molecular Weight

296.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.